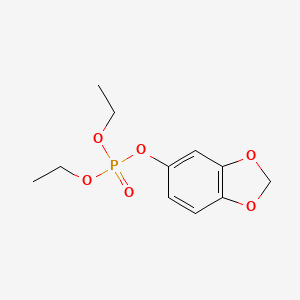

1,3-Benzodioxol-5-yl diethyl phosphate

Description

Properties

CAS No. |

5460-52-6 |

|---|---|

Molecular Formula |

C11H15O6P |

Molecular Weight |

274.21 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl diethyl phosphate |

InChI |

InChI=1S/C11H15O6P/c1-3-15-18(12,16-4-2)17-9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

UIZVRCFBAYXMGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl diethyl phosphate typically involves the reaction of 1,3-benzodioxole with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl diethyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Phosphate esters.

Reduction: Phosphite or phosphine derivatives.

Substitution: Nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-yl diethyl phosphate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

- The 1,3-benzodioxol-5-yl group in 9j confers superior selectivity for SsCK1 compared to 9n , which has a related dioxane substituent .

- Positional effects: When the 1,3-benzodioxol-5-yl group is part of the 5-arylidene moiety (e.g., 9h ), inhibitory activity against SsCK1 decreases, suggesting steric or electronic interference .

PDE Inhibitors and Pharmaceutical Derivatives

1,3-Benzodioxole-containing compounds are prevalent in pharmaceuticals, particularly PDE inhibitors. Notable examples include:

Key Findings :

- The 1,3-benzodioxole ring in tadalafil derivatives enhances binding affinity to PDE5 through hydrophobic interactions .

- Modifications to the dioxole ring (e.g., desmethylene analogs) reduce potency, underscoring the importance of the intact 1,3-benzodioxol-5-yl group .

Spectroscopic and Quantum Mechanical Comparisons

DFT studies on 1-(1,3-benzodioxol-5-yl) thiourea provide insights into electronic properties:

Key Findings :

- The 1,3-benzodioxole ring contributes to a lower HOMO-LUMO gap compared to non-aromatic heterocycles, enhancing charge transfer properties .

- Hyperpolarizability values suggest utility in optoelectronic applications, a feature shared with other benzodioxole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.